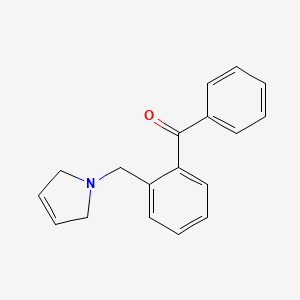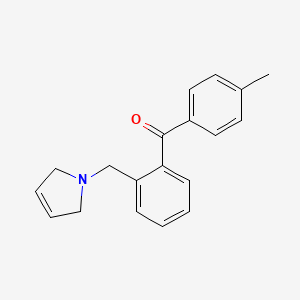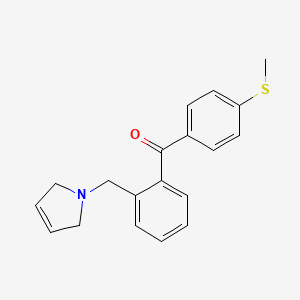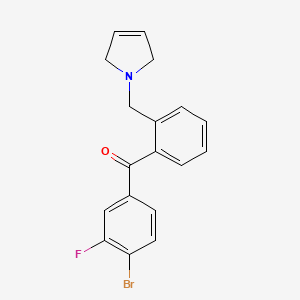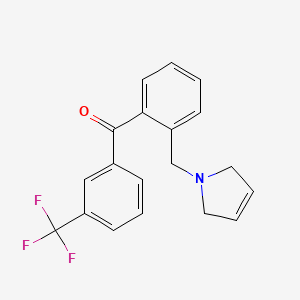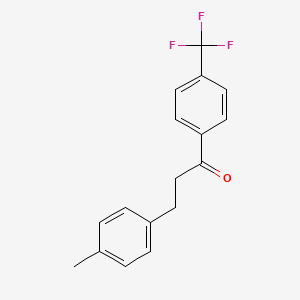
3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone involves various chemical reactions and catalysts. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods demonstrate the versatility in synthesizing fluorinated compounds with potential applications in material science.
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl
Scientific Research Applications
Antiandrogen Activity
3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone exhibits partial androgen agonist activity. It is part of a series of compounds studied for their antiandrogen properties, showing potential for the treatment of androgen-responsive diseases. This was demonstrated in a study on nonsteroidal antiandrogens, which included derivatives with a trifluoromethyl group (Tucker, Crook, & Chesterson, 1988).
Crystal and Molecular Structure Studies
The compound's structure has been analyzed to understand its biological activity. Different isomers of this compound show varying biological activities, with research focusing on their crystal structures to determine activity correlations (Allen, Trotter, & Rogers, 1971).
Multiple Arylation via C-C and C-H Bond Cleavages
In a study, 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone was involved in a palladium-catalyzed reaction, demonstrating unique multiple arylation via successive C-C and C-H bond cleavages. This process yields various chemically significant products (Wakui et al., 2004).
1,4-N-->O Shift in Bicalutamide Derivative
A novel 1,4-N-->O migration in a bicalutamide derivative, involving 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, was observed under specific conditions. This study highlights the compound's potential in complex chemical reactions (Patil et al., 2006).
Base-Catalyzed Acyloin Rearrangements
The compound is used in base-catalyzed α-ketol rearrangements. These reactions yield isomeric 1-hydroxypropan-2-ones, which are valuable synthetic intermediates for various organic compounds (Hall, Ferreira, & Roux, 1980).
Quantum Mechanical Calculations and Spectroscopic Investigations
Detailed quantum mechanical calculations and spectroscopic investigations have been conducted on derivatives of 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, providing insights into its molecular structure and vibrational frequencies, which are crucial for understanding its chemical properties (Govindasamy & Gunasekaran, 2015).
Hemoglobin Oxygen Affinity Decreasing Agents
Some derivatives of the compound have been studied as potential hemoglobin oxygen affinity decreasing agents. This research opens avenues for its application in clinical areas needing reversal of depleted oxygen supply (Randad et al., 1991).
Nonlinear Optical Properties
Derivatives of 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone have been synthesized and studied for their third-order nonlinear optical properties, indicating potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
properties
IUPAC Name |
3-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-2-4-13(5-3-12)6-11-16(21)14-7-9-15(10-8-14)17(18,19)20/h2-5,7-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCPXBMGSEYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644139 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone | |
CAS RN |
898769-04-5 |
Source


|
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

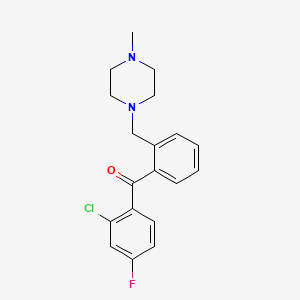
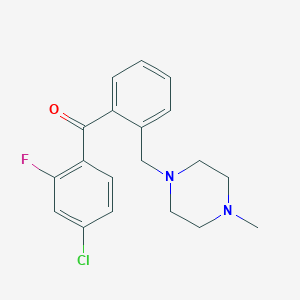
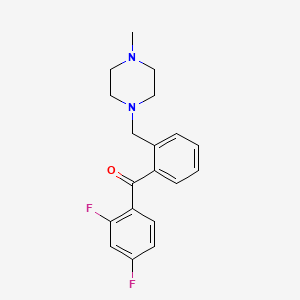

![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
